N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide
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Overview
Description
N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the bromophenyl group. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
The final step involves the coupling of the pyrazole ring with the bromophenyl group and the dichloropyridine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dichloropyridine moiety. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide
- N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide
Uniqueness
N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4O/c17-12-3-1-10(2-4-12)9-23-14(5-6-21-23)22-16(24)11-7-13(18)15(19)20-8-11/h1-8H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWMARWPLZBPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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